molecular formula C16H18N2 B1386081 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline CAS No. 1094746-54-9

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline

Cat. No.: B1386081
CAS No.: 1094746-54-9
M. Wt: 238.33 g/mol
InChI Key: AEIJKNBXWRKZNA-UHFFFAOYSA-N
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Description

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline typically involves the Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring system . The reaction conditions often involve the use of acidic catalysts such as p-toluenesulfonic acid in ethanol at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce reaction time are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and aniline derivatives.

Scientific Research Applications

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in microbial and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-11-14(17)8-9-15(12)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIJKNBXWRKZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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